molecular formula C11H7FN2O2 B1468392 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1315364-03-4

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1468392
CAS RN: 1315364-03-4
M. Wt: 218.18 g/mol
InChI Key: KBZWEBZIISDGPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid is C11H7FN2O2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthesis and Pharmacological Potential

2-(3-Fluorophenyl)pyrimidine-4-carboxylic acid and its derivatives have been extensively studied for their synthesis methods and potential pharmacological applications. One study outlines the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which demonstrated significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer pain management and anti-inflammatory agents (O. Alam et al., 2010).

Advancements in Chemical Synthesis

Another notable research direction includes the development of novel synthesis strategies for pyrimidine scaffolds. For instance, a new method was devised using fluorinated acetoacetates and malononitrile to access 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their carboxylic acid analogs. This methodology provided an efficient route to these compounds, highlighting their importance in medicinal and agrochemical research (Étienne Schmitt et al., 2017).

Structural Analysis

Studies have also focused on the structural analysis of these compounds to understand their molecular configurations and interactions better. The crystal structure of a specific thiazolo[3,2-a]pyrimidine derivative showed weak intermolecular hydrogen bonding and π–π stacking interactions, indicating potential applications in molecular engineering and design (M. Krishnamurthy et al., 2014).

Fluorescent Properties for Biomarker Applications

Moreover, the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives have been explored, suggesting their utility as biomarkers and photochemical sensors. Their ability to emit light in various media and the impact of substituents on fluorescence intensity open avenues for biological imaging and sensing applications (Stephanía Velázquez-Olvera et al., 2012).

Potential in Anticancer Research

Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, showcasing the importance of these compounds in developing new therapeutic agents. The investigation into their structural characteristics and biological activities highlights the potential of pyrimidine derivatives in cancer treatment (Ju Liu et al., 2016).

properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZWEBZIISDGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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